Lipophilicity (LogP) Modulation Relative to Unsubstituted Ethyl Ester
Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits a calculated LogP of 1.336 [1], which is marginally higher than the consensus LogP of 1.37 reported for the unsubstituted ethyl 2-(thiazol-2-yl)acetate . The addition of a methyl group at the thiazole 5-position increases molecular weight by 14.04 g/mol (185.25 vs. 171.21) [1] and introduces a modest but quantifiable increase in lipophilicity, as reflected in the higher XLOGP3 value (1.14 for unsubstituted vs. 1.336 for 5-methyl) [1].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Calculated LogP: 1.336; MW: 185.25 g/mol |
| Comparator Or Baseline | Ethyl 2-(thiazol-2-yl)acetate (CAS 141704-11-2): Consensus LogP: 1.37 (range 0.1-2.5); MW: 171.21 g/mol |
| Quantified Difference | ΔMW = +14.04 g/mol; ΔLogP ≈ -0.03 to +0.20 (depending on computational method) |
| Conditions | Computational prediction (XLOGP3 for target; consensus of 5 methods for comparator) |
Why This Matters
A higher LogP value predicts improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays or in vivo studies.
- [1] SpringerMaterials. C8H11NO2S Chemical Properties. Calculated Log P: 1.336. View Source
